molecular formula C10H9BrClNO3 B5110258 4-chlorophenyl (3-bromopropanoyl)carbamate

4-chlorophenyl (3-bromopropanoyl)carbamate

Cat. No. B5110258
M. Wt: 306.54 g/mol
InChI Key: AHAIPTHIQSYMCL-UHFFFAOYSA-N
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Description

4-chlorophenyl (3-bromopropanoyl)carbamate, also known as CBPC, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CBPC is a carbamate derivative that has been studied for its ability to inhibit enzymes and modulate biological processes. In

Mechanism of Action

4-chlorophenyl (3-bromopropanoyl)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chlorophenyl (3-bromopropanoyl)carbamate has been shown to have effects on the nervous system, specifically in the modulation of acetylcholine levels. It has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-chlorophenyl (3-bromopropanoyl)carbamate has advantages for lab experiments due to its ability to inhibit acetylcholinesterase and modulate biological processes. However, its low yield in synthesis and potential toxicity may limit its use in certain experiments.

Future Directions

Future research on 4-chlorophenyl (3-bromopropanoyl)carbamate could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. It could also explore its anti-inflammatory properties and potential use in the treatment of inflammatory disorders. Additionally, research could be conducted on improving the yield of 4-chlorophenyl (3-bromopropanoyl)carbamate synthesis and reducing its potential toxicity.

Synthesis Methods

The synthesis of 4-chlorophenyl (3-bromopropanoyl)carbamate involves the reaction of 4-chlorophenol with 3-bromopropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosgene and a secondary amine, such as diethylamine, to form the carbamate derivative 4-chlorophenyl (3-bromopropanoyl)carbamate. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

4-chlorophenyl (3-bromopropanoyl)carbamate has been studied for its potential applications in scientific research. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have implications for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAIPTHIQSYMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl) N-(3-bromopropanoyl)carbamate

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